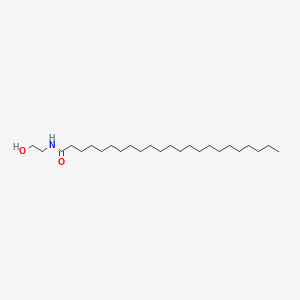

N-(2-Hydroxyethyl)tricosanamide

概要

説明

準備方法

合成経路と反応条件: トリコサノイルエタノールアミドは、トリコサン酸とエタノールアミンを反応させることによって合成できます。 反応は通常、トリコサン酸のカルボン酸基の活性化に続いて、エタノールアミンによる求核攻撃によってアミド結合を形成します . 反応条件には、多くの場合、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒が使用され、反応が促進されます .

工業生産方法: トリコサノイルエタノールアミドの工業生産には、同様の合成経路が、より大規模で使用される場合があります。このプロセスには、高収率と純度を確保するために、反応条件の最適化が必要となります。 これには、連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります .

化学反応の分析

反応の種類: トリコサノイルエタノールアミドは、次のようなさまざまな化学反応を起こすことができます。

酸化: エタノールアミン部分のヒドロキシル基は、カルボニル基を形成するように酸化することができます。

還元: アミド結合は、対応するアミンとアルコールを形成するように還元することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を、酸性条件で使用することができます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

置換: 塩化チオニル (SOCl2) や三臭化リン (PBr3) などの試薬を使用して、ヒドロキシル基をハロゲン化物に変換することができます。ハロゲン化物はその後、さらなる置換反応を行うことができます.

主要な生成物:

酸化: ケトンまたはアルデヒドの形成。

還元: アミンとアルコールの形成。

4. 科学研究における用途

トリコサノイルエタノールアミドには、次のようないくつかの科学研究における用途があります。

科学的研究の応用

Tricosanoyl ethanolamide has several scientific research applications, including:

作用機序

トリコサノイルエタノールアミドの作用機序は、体内の特定の受容体や酵素との相互作用を含みます。 エンドカンナビノイドとして、カンナビノイド受容体 (CB1 および CB2) と相互作用し、さまざまなシグナル伝達経路に影響を与えると考えられています . この相互作用は、神経伝達物質の放出を調節し、痛み知覚、食欲調節、免疫応答などのプロセスに影響を与える可能性があります . 関与する正確な分子標的と経路はまだ研究中です .

6. 類似の化合物との比較

トリコサノイルエタノールアミドは、次のような他の類似の化合物と比較することができます。

アラキドノイルエタノールアミド (アナンダミド): 痛みの調節と食欲の調節における役割で知られています.

オレオイルエタノールアミド: 脂質代謝とエネルギーバランスの調節に関与しています.

パルミトイルエタノールアミド: 抗炎症作用と神経保護作用で知られています.

独自性: トリコサノイルエタノールアミドは、他の脂肪酸N-アシルエタノールアミドと比較して、より長い炭素鎖長であるため、ユニークです。 この構造上の違いは、受容体や酵素との相互作用に影響を与え、異なる生物学的効果をもたらす可能性があります .

類似化合物との比較

Tricosanoyl ethanolamide can be compared with other similar compounds such as:

Arachidonoyl Ethanolamide (Anandamide): Known for its role in pain modulation and appetite regulation.

Oleoyl Ethanolamide: Involved in the regulation of lipid metabolism and energy balance.

Palmitoyl Ethanolamide: Known for its anti-inflammatory and neuroprotective effects.

Uniqueness: Tricosanoyl ethanolamide is unique due to its longer carbon chain length compared to other fatty N-acyl ethanolamines. This structural difference may influence its interaction with receptors and enzymes, leading to distinct biological effects .

生物活性

N-(2-Hydroxyethyl)tricosanamide is a long-chain fatty acid amide that has garnered attention for its potential biological activities. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and ability to interact with biological membranes. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic tricosanamide chain and a hydrophilic hydroxyethyl group. This amphiphilic nature allows it to interact with lipid membranes, which is crucial for its biological activities.

Chemical Formula: C₂₃H₄₈N₂O₂

Molecular Weight: 368.64 g/mol

Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action: The antimicrobial action is believed to arise from the disruption of microbial cell membranes due to the compound's amphiphilic nature, leading to cell lysis.

- Case Study: In a study assessing the efficacy of various fatty acid amides, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- In Vitro Studies: In experiments with human cancer cell lines (e.g., HT-1080 fibrosarcoma), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM .

- Mechanism of Action: The compound appears to activate caspase pathways leading to programmed cell death and may also inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) expression.

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 (Fibrosarcoma) | 25 |

| MG-22A (Hepatoma) | 50 |

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for its potential in other areas:

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro by inhibiting nuclear factor kappa B (NF-κB) signaling pathways.

- Skin Penetration Enhancer: Due to its surfactant properties, it has been explored as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients through the skin.

特性

IUPAC Name |

N-(2-hydroxyethyl)tricosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQXTUCHBFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560545 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171022-15-4 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。